2-Pyrrolidinylphosphonic acid 2-Pyrrolidinylphosphonic acid
Brand Name: Vulcanchem
CAS No.: 73858-59-0
VCID: VC21132977
InChI: InChI=1S/C4H10NO3P/c6-9(7,8)4-2-1-3-5-4/h4-5H,1-3H2,(H2,6,7,8)
SMILES: C1CC(NC1)P(=O)(O)O
Molecular Formula: C4H10NO3P
Molecular Weight: 151.1 g/mol

2-Pyrrolidinylphosphonic acid

CAS No.: 73858-59-0

Cat. No.: VC21132977

Molecular Formula: C4H10NO3P

Molecular Weight: 151.1 g/mol

* For research use only. Not for human or veterinary use.

2-Pyrrolidinylphosphonic acid - 73858-59-0

Specification

CAS No. 73858-59-0
Molecular Formula C4H10NO3P
Molecular Weight 151.1 g/mol
IUPAC Name pyrrolidin-2-ylphosphonic acid
Standard InChI InChI=1S/C4H10NO3P/c6-9(7,8)4-2-1-3-5-4/h4-5H,1-3H2,(H2,6,7,8)
Standard InChI Key BTURSMUPRYMLJE-UHFFFAOYSA-N
SMILES C1CC(NC1)P(=O)(O)O
Canonical SMILES C1CC(NC1)P(=O)(O)O

Introduction

Chemical Structure and Properties

2-Pyrrolidinylphosphonic acid consists of a pyrrolidine ring with a phosphonic acid group attached at the 2-position. Its structure closely resembles that of proline but with the critical difference of containing a C-P bond instead of the carboxylic acid group found in proline.

Structural Comparison

The molecular structure of 2-pyrrolidinylphosphonic acid differs from proline primarily in the replacement of the carboxyl group (COOH) with a phosphonic acid group (PO₃H₂). This substitution results in different chemical properties while maintaining the basic structural scaffold of the pyrrolidine ring.

Stereochemistry

An important characteristic of 2-pyrrolidinylphosphonic acid is its chirality at the C-2 position. The compound exists in both (R)- and (S)-configurations. It's worth noting that the Cahn-Ingold-Prelog priority rules result in the (R)-configured enantiomer of 2-pyrrolidinylphosphonic acid corresponding to the (S)- or L-configured enantiomer in the carboxylic acid series due to the higher priority of the PO₃H₂ group compared to CO₂H .

Chemical Properties

As a phosphonic acid derivative, 2-pyrrolidinylphosphonic acid exhibits characteristics typical of this class of compounds, including:

  • Higher acidity compared to carboxylic acids

  • Greater stability of the C-P bond compared to the C-C bond

  • Ability to form hydrogen bonds through the phosphonic acid group

  • Potential to act as a chelating agent due to the phosphonic acid moiety

Synthesis Methods

The synthesis of 2-pyrrolidinylphosphonic acid and its derivatives has been approached through various methodologies, with particular emphasis on establishing stereoselective routes to obtain enantiomerically pure compounds.

Cyclization Approaches

One common approach to synthesizing pyrrolidinylphosphonic acid compounds involves cyclization reactions. For example, research has demonstrated synthesis pathways involving cyclic phosphonates . The cyclization reactions typically proceed through intermediates that allow for the construction of the pyrrolidine ring with the phosphonic acid functionality properly positioned.

From Related Phosphonate Esters

2-Pyrrolidinylphosphonic acid can be obtained from its ester derivatives, such as diphenyl pyrrolidine-2-phosphonate, through hydrolysis reactions . The diphenyl ester of 2-pyrrolidinylphosphonate (available as a hydrochloride salt) serves as a protected form of the phosphonic acid that can be converted to the free acid under appropriate conditions .

Stereoselectivity Considerations

The synthesis of enantiomerically pure 2-pyrrolidinylphosphonic acid presents challenges due to the creation of a stereogenic center at C-2. Research has developed methods to address this challenge, allowing for the preparation of both (R)- and (S)-isomers of 2-pyrrolidinylphosphonic acid for evaluation of their respective biological activities .

Biological Activities

2-Pyrrolidinylphosphonic acid and its analogues exhibit significant biological activities, particularly as enzyme inhibitors in various biochemical pathways.

Inhibition of P5C Reductase

One of the most notable biological activities of 2-pyrrolidinylphosphonic acid is its ability to inhibit 1-pyrroline-5-carboxylate (P5C) reductase, an enzyme involved in proline biosynthesis. Research has demonstrated that both (R)- and (S)-enantiomers of 2-pyrrolidinylphosphonic acid exhibit inhibitory activity against this enzyme .

Comparative Inhibitory Effects

Research has shown that 2-pyrrolidinylphosphonic acid enantiomers demonstrate more potent inhibition of P5C reductase compared to proline itself. The table below summarizes the comparative IC₅₀ values reported in the literature:

CompoundIC₅₀ Value (mM)
Proline84 ± 3
(R)-2-Pyrrolidinylphosphonic acid24 ± 4
(S)-2-Pyrrolidinylphosphonic acid21 ± 2

This data indicates that the phosphonic acid analogues are approximately 3-4 times more potent inhibitors than proline itself , suggesting their potential utility as tools for studying proline metabolism and possibly as therapeutic agents targeting this pathway.

Antibiotic Properties

Pyrrolidinyl phosphonates belong to a class of compounds that have demonstrated antibiotic properties. Some naturally occurring antibiotics, such as SF-2312, contain pyrrolidinyl phosphonate structures and act as enolase inhibitors, thus inhibiting glycolysis and cell proliferation .

Research suggests that aminopyrrolidinyl phosphonates, a class to which 2-pyrrolidinylphosphonic acid belongs, represent a new class of antibiotics with potential applications in medicine . These compounds have shown promising biological activities that may be exploited for antimicrobial therapy.

Additional Biological Activities

Beyond its inhibitory effects on P5C reductase, 2-pyrrolidinylphosphonic acid and related compounds have been investigated for other potential biological activities, including:

  • Potential treatment of acute neurological disorders

  • Acetyl esterase inhibition

  • Potential applications in the treatment of stroke

These activities suggest broader therapeutic potential beyond antimicrobial applications.

Structural Relationship to Natural Antibiotics

The structural similarity between 2-pyrrolidinylphosphonic acid and certain natural antibiotics provides insights into its potential mechanism of action and therapeutic applications.

Comparison with SF-2312

SF-2312, a natural antibiotic produced by Micromonospora sp., is structurally related to 2-pyrrolidinylphosphonic acid. SF-2312 has been identified as a potent natural inhibitor of glycolysis through its enolase inhibitory activity . The structural relationship between 2-pyrrolidinylphosphonic acid and SF-2312 suggests potential shared mechanisms of action, particularly in terms of enzyme inhibition.

Carbon-Phosphorus Bond Significance

The presence of a carbon-phosphorus (C-P) bond in 2-pyrrolidinylphosphonic acid is a feature shared with several natural antibiotics, including K-26, SF-2513, and FR-33289 . This structural characteristic is significant for the biological activity of these compounds and represents an important aspect of their mechanism of action.

Applications in Research and Medicine

The unique properties of 2-pyrrolidinylphosphonic acid make it valuable for various applications in both research and medicine.

Research Applications

2-Pyrrolidinylphosphonic acid serves as a useful tool in biochemical research, particularly for studying:

  • Proline metabolism pathways

  • Structure-activity relationships of enzyme inhibitors

  • Development of phosphonate-based drug candidates

The compound's ability to inhibit specific enzymes makes it valuable for elucidating biochemical pathways and understanding enzyme function.

Antimicrobial Therapy

The structural relationship to known antibiotics suggests potential applications in antimicrobial therapy, particularly against pathogens that may be resistant to conventional antibiotics.

Neurological Disorders

Some aminopyrrolidinyl phosphonates have shown potential for treating acute neurological disorders and stroke, suggesting similar applications may be possible for 2-pyrrolidinylphosphonic acid and its derivatives .

Enzyme Inhibition Therapy

The compound's effectiveness as an enzyme inhibitor suggests potential applications in conditions where modulation of specific enzyme activities could be therapeutic.

Comparison with Related Compounds

Understanding the relationship between 2-pyrrolidinylphosphonic acid and related compounds provides insights into structure-activity relationships and guides the development of more effective derivatives.

Diphenyl Ester Derivatives

The diphenyl ester of 2-pyrrolidinylphosphonic acid (diphenyl pyrrolidine-2-phosphonate) represents a protected form of the compound. This derivative, available as a hydrochloride salt, has been characterized and cataloged in chemical databases . The ester form may offer advantages in terms of:

  • Increased lipophilicity

  • Enhanced cellular uptake

  • Potential prodrug applications

Six-Membered Ring Analogues

Research has extended to six-membered ring analogues of 2-pyrrolidinylphosphonic acid to investigate the effect of ring size on biological activity. For example, a six-membered ring analogue designated as compound (R)-6 has shown an IC₅₀ value of 45 ± 19 mM against P5C reductase , suggesting that the five-membered pyrrolidine ring of 2-pyrrolidinylphosphonic acid may be more optimal for inhibitory activity.

Comparison with Other Phosphonic Acids

2-Pyrrolidinylphosphonic acid can be compared with other phosphonic acids, such as (4-formylphenyl)phosphonic acid , to understand the effects of different structural scaffolds on chemical properties and biological activities. Such comparisons contribute to our understanding of the structural requirements for specific biological activities.

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